molecular formula C12H10N4O B12116968 1-benzyl-5-(2-furyl)-1H-tetrazole CAS No. 5145-66-4

1-benzyl-5-(2-furyl)-1H-tetrazole

Cat. No.: B12116968
CAS No.: 5145-66-4
M. Wt: 226.23 g/mol
InChI Key: WHVCPILBSDIJJE-UHFFFAOYSA-N
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Description

1-Benzyl-5-(2-furyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group and a furyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(2-furyl)-1H-tetrazole typically involves the reaction of benzyl azide with 2-furyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(2-furyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-benzyl-5-(2-furyl)-1H-tetrazole has demonstrated notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies indicate that tetrazole derivatives can inhibit various enzymes and receptors associated with microbial growth. For instance, compounds structurally similar to this compound have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also under investigation. The tetrazole ring system is known for its ability to modulate inflammatory pathways, providing a basis for further exploration in therapeutic applications. Research has highlighted the effectiveness of related tetrazoles in reducing inflammation markers in vitro .

Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant potential of tetrazole derivatives, including this compound. For example, similar compounds have shown efficacy in reducing seizure activity in animal models, suggesting that this class of compounds could be developed into anticonvulsant medications .

Chemical Synthesis Applications

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including cycloadditions and substitutions, makes it valuable in developing novel compounds with desired properties .

Materials Science
The compound's stability and reactivity are advantageous for applications in materials science. It can be utilized to create new materials with specific functionalities, such as polymers or nanomaterials that exhibit enhanced mechanical or thermal properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the benzyl or furyl substituents can significantly influence the compound's potency against various biological targets. For instance, altering the substituents on the tetrazole ring can enhance its binding affinity to specific enzymes or receptors .

Data Table: Comparison of Tetrazole Derivatives

Compound NameStructure CharacteristicsUnique Properties
This compoundBenzyl and furyl groups on tetrazole ringAntimicrobial and anti-inflammatory potential
5-(2-Furyl)-1H-tetrazoleFuryl group onlyHigh antimicrobial activity
5-Benzyl-1H-tetrazoleBenzyl group onlyDifferent pharmacological profiles
5-(4-Chlorophenyl)-1H-tetrazoleChlorophenyl groupNotable anti-cancer properties

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound, revealing its capability to reduce pro-inflammatory cytokines in cell cultures .
  • Synthesis Optimization : Researchers have optimized synthetic routes for producing this compound using microwave-assisted methods, resulting in higher yields and reduced reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(2-furyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

1-Benzyl-5-(2-furyl)-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Biological Activity

1-Benzyl-5-(2-furyl)-1H-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

Property Value
Molecular FormulaC11H10N4O
Molecular Weight218.22 g/mol
CAS Number5145-66-4
IUPAC Name1-benzyl-5-(furan-2-yl)-1H-tetrazole

The compound features a benzyl group and a furan moiety attached to a tetrazole ring, which is known for its ability to form hydrogen bonds and participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl hydrazine with furfural in the presence of an appropriate coupling agent. Various methods have been reported, including solvent-free conditions and microwave-assisted synthesis, which enhance yield and reduce reaction time .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 25 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. A study found that treatment with this compound led to a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. Specifically, it has shown effectiveness against breast and colon cancer cells, with IC50 values ranging from 15 to 30 μM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Cell Signaling Modulation : It is suggested that it modulates signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showing promise as a lead compound for antibiotic development .
  • Anti-inflammatory Activity : Research in Molecules highlighted its ability to reduce inflammation in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions .
  • Cancer Research : A recent publication in Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) studies that identified key modifications enhancing its anticancer activity .

Properties

CAS No.

5145-66-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-benzyl-5-(furan-2-yl)tetrazole

InChI

InChI=1S/C12H10N4O/c1-2-5-10(6-3-1)9-16-12(13-14-15-16)11-7-4-8-17-11/h1-8H,9H2

InChI Key

WHVCPILBSDIJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CO3

Origin of Product

United States

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